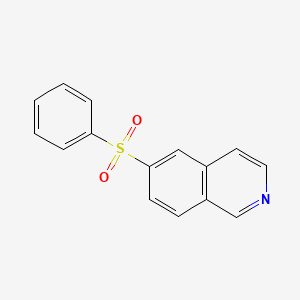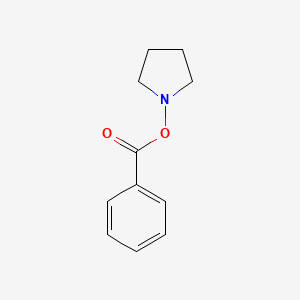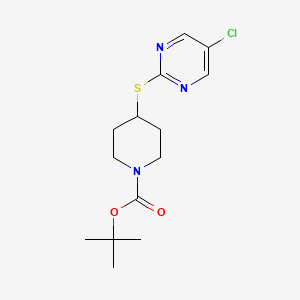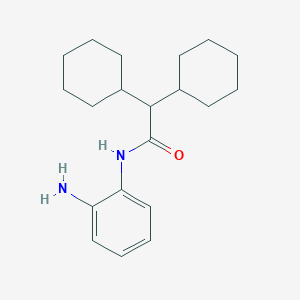![molecular formula C20H17NO2 B14124051 4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124051.png)
4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group at the 4’ position, a phenyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 4’-Hydroxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide.
Reduction: 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-amine.
Substitution: 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its biphenyl core.
Biological Studies: It serves as a model compound for studying the interactions of biphenyl derivatives with biological macromolecules.
Wirkmechanismus
The mechanism of action of 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
4-Methoxybiphenyl: Lacks the carboxamide group, making it less versatile in medicinal applications.
4’-Methoxyacetophenone: Contains a ketone group instead of a carboxamide, leading to different reactivity and applications.
Uniqueness: 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which confer specific chemical properties and biological activities
Eigenschaften
Molekularformel |
C20H17NO2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-phenylbenzamide |
InChI |
InChI=1S/C20H17NO2/c1-23-17-13-11-15(12-14-17)18-9-5-6-10-19(18)20(22)21-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |
InChI-Schlüssel |
OOIWZBIPTINHIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14123972.png)
![2-(Dibenzo[b,d]furan-3-yl)acetic acid](/img/structure/B14123976.png)


![N-(4-chloro-2-fluorophenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123998.png)



![(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid](/img/structure/B14124017.png)
![2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14124021.png)
![7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine](/img/structure/B14124027.png)
![3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14124028.png)

